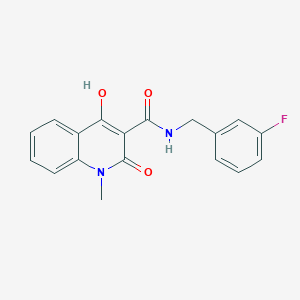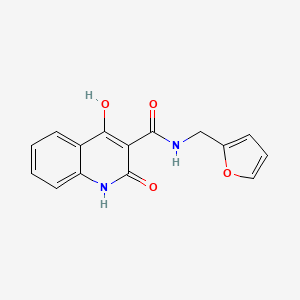
2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(4-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(4-methylphenyl)acetamide is a synthetic compound that belongs to the class of quinolone derivatives. It is commonly known as 4-HQA and has been extensively studied for its potential therapeutic applications in various diseases.
科学研究应用
4-HQA has been studied extensively for its potential therapeutic applications in various diseases. It has been found to exhibit potent anti-inflammatory, antioxidant, and anticancer activities. In vitro and in vivo studies have shown that 4-HQA can inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to suppress the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation in various disease models.
作用机制
The mechanism of action of 4-HQA is not fully understood, but it is believed to involve multiple pathways. It has been shown to inhibit the activity of various enzymes involved in inflammation and cancer, such as cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and topoisomerase IIα (Topo IIα). It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in antioxidant defense and cellular stress response.
Biochemical and Physiological Effects
4-HQA has been shown to have several biochemical and physiological effects. It can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in various cell types. It can also reduce the expression of matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF), which are involved in tumor angiogenesis and metastasis. In addition, 4-HQA can enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), thereby reducing oxidative stress.
实验室实验的优点和局限性
One of the major advantages of using 4-HQA in lab experiments is its high potency and selectivity. It can be used at low concentrations to achieve significant biological effects. In addition, 4-HQA has been shown to have good stability and solubility, which makes it suitable for in vitro and in vivo studies. However, one of the limitations of using 4-HQA in lab experiments is its limited availability and high cost. It is not commercially available and needs to be synthesized in-house, which can be time-consuming and expensive.
未来方向
There are several future directions for research on 4-HQA. One of the areas of interest is its potential therapeutic applications in neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been shown to have neuroprotective effects in various disease models and may have potential as a novel therapeutic agent. Another area of interest is its potential use as a chemopreventive agent in cancer. It has been shown to inhibit the initiation and progression of cancer in various preclinical models and may have potential as a preventive agent in high-risk populations. Further research is needed to explore these and other potential applications of 4-HQA.
Conclusion
In conclusion, 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(4-methylphenyl)acetamide is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. Its synthesis method has been optimized to produce high yields of pure compound for research purposes. 4-HQA exhibits potent anti-inflammatory, antioxidant, and anticancer activities through multiple pathways. It has several advantages and limitations for lab experiments, and there are several future directions for research on its potential therapeutic applications.
合成方法
The synthesis of 4-HQA involves the reaction of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with N-(4-methylphenyl)glycine in the presence of a coupling agent such as N,N'-carbonyldiimidazole. The resulting intermediate is then treated with acetic anhydride to obtain 4-HQA in high yield and purity. The synthesis method has been optimized to produce 4-HQA on a large scale for research purposes.
属性
IUPAC Name |
2-(4-hydroxy-2-oxo-1H-quinolin-3-yl)-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-11-6-8-12(9-7-11)19-16(21)10-14-17(22)13-4-2-3-5-15(13)20-18(14)23/h2-9H,10H2,1H3,(H,19,21)(H2,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBHHASVZBSJJPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC2=C(C3=CC=CC=C3NC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(4-methylphenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![7-hydroxy-1,3-dimethyl-6-nitropyrido[2,3-d]pyrimidine-2,4,5(1H,3H,8H)-trione](/img/structure/B5913700.png)






![1-(3-hydroxy-5-imino-7-methyl-5H-[1,3]thiazolo[3,2-c]pyrimidin-2-yl)ethanone](/img/structure/B5913749.png)

![9-hydroxy-6-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-cyclohepta[d]pyrido[2',3':4,5]thieno[2,3-b]pyridin-11(12H)-one](/img/structure/B5913760.png)